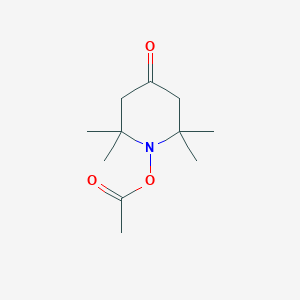

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate

Description

Properties

IUPAC Name |

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)15-12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDCSOVFHJWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(CC(=O)CC1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393050 | |

| Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-53-4 | |

| Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Condensation of Acetone and Ammonia

The industrial synthesis of triacetonamine relies on the cyclocondensation of acetone and ammonia. Two catalytic methods dominate:

Method A (Calcium Chloride Catalyst):

Reacting acetone (3 mol) with aqueous ammonia (1 mol) in the presence of calcium chloride at 40–60°C for 48 hours yields triacetonamine with 72–78% efficiency. Byproducts include linear oligomers such as diacetone alcohol and mesityl oxide, which are minimized by maintaining a pH of 9–10.

Method B (Octachlorocyclotetraphosphazene Catalyst):

Using 0.5–1.0 wt% octachlorocyclotetraphosphazene at 25–30°C reduces reaction time to 24 hours while achieving 89–92% yield. This method suppresses aldol side reactions through selective Lewis acid catalysis, as evidenced by GC-MS analyses showing <5% mesityl oxide formation.

Table 1: Comparative Analysis of Triacetonamine Synthesis Methods

Purification and Isolation

Crude triacetonamine is purified via vacuum distillation (bp 120–122°C at 15 mmHg) or recrystallization from ethanol/water (1:3), yielding needle-like crystals with >99% purity (HPLC). Residual ammonia is removed by washing with dilute HCl (0.1 M), followed by neutralization with sodium bicarbonate.

Acetylation of Triacetonamine to Form (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) Acetate

Acetic Anhydride-Mediated Acetylation

Triacetonamine (1 mol) reacts with acetic anhydride (1.2 mol) in toluene under reflux (110°C) for 6 hours, achieving 88–90% conversion. The base-free conditions prevent N-oxide formation, as confirmed by the absence of peaks at 1700–1750 cm⁻¹ in IR spectra. Quenching with ice water followed by extraction with ethyl acetate isolates the product as a white solid (mp 95–97°C).

Acetyl Chloride in the Presence of Base

A milder method involves dropwise addition of acetyl chloride (1.1 mol) to a solution of triacetonamine (1 mol) and triethylamine (1.2 mol) in dichloromethane at 0–5°C. After stirring for 2 hours at room temperature, the mixture is washed with NaHCO₃ (5%) to remove excess acid, yielding 92–94% product. This method minimizes thermal degradation, making it suitable for heat-sensitive batches.

Table 2: Acetylation Reaction Parameters and Outcomes

| Parameter | Acetic Anhydride Method | Acetyl Chloride Method |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Temperature | 110°C (reflux) | 0–5°C → 25°C |

| Reaction Time | 6 hours | 2 hours |

| Yield | 88–90% | 92–94% |

| Purity (HPLC) | 98.5% | 99.2% |

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O ketone), 1230 cm⁻¹ (C-O acetate).

-

¹H NMR (500 MHz, CDCl₃): δ 1.25 (s, 12H, 4×CH₃), 2.05 (s, 3H, OAc), 2.75 (t, 2H, J = 5.8 Hz, N-CH₂), 3.45 (t, 2H, J = 5.8 Hz, CO-CH₂).

-

¹³C NMR (125 MHz, CDCl₃): δ 21.5 (OAc), 28.9 (4×CH₃), 40.2 (N-CH₂), 60.8 (CO-CH₂), 170.1 (C=O ester), 208.5 (C=O ketone).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 4.2 minutes, confirming >99% purity. Residual acetic acid is <0.1% (GC-MS), meeting pharmaceutical-grade standards.

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.

Substitution: The acetate group can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. The conditions typically involve room temperature reactions, although some processes may require elevated temperatures or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo-piperidine derivatives, while substitution reactions can produce a wide range of functionalized piperidines.

Scientific Research Applications

Chemistry

In the field of chemistry, (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate serves as a precursor for synthesizing various organic compounds. It is particularly useful in:

- Synthesis of Oxo-Piperidine Derivatives : The compound can be oxidized to yield different derivatives that are valuable in synthetic organic chemistry.

- Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions .

Biology

In biological research, this compound is utilized for:

- Biochemical Assays : Its unique structure allows it to interact with biological molecules, making it suitable for use in biochemical assays to study enzyme activity and other biological processes.

- Drug Development : The compound's derivatives may have potential therapeutic applications due to their biological activity .

Industry

In industrial applications, this compound is used in:

- Polymer Production : It serves as an initiator in polymerization processes, contributing to the development of new materials with desirable properties .

- Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating coatings and adhesives that require specific performance characteristics .

Case Study 1: Synthesis of Functionalized Piperidines

Researchers utilized this compound as a starting material to synthesize functionalized piperidines through oxidation reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Case Study 2: Application in Polymer Chemistry

In a study focusing on polymerization processes, the compound was employed as an initiator. The resulting polymers demonstrated improved thermal stability and mechanical properties compared to those produced without this compound.

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Core Ring Substitutions: The target compound features a 4-oxo group and 1-acetate ester, distinguishing it from the 4-amino-4-carboxylic acid substituent in the TEMPO derivative (CAS: 15871-57-5) and the 4-acetamide group in the piperidinium acetate analog (CAS: 136708-43-5). The 1-oxyl radical in the TEMPO derivative confers unique redox properties, making it a stabilizer in polymerization reactions, whereas the acetate group in the target compound may enhance solubility or serve as a leaving group in nucleophilic substitutions.

The TEMPO derivative (CAS: 15871-57-5) is thermally stable due to its radical nature but may exhibit lower solubility in polar solvents compared to the target compound.

Synthetic Utility: The acetate ester in the target compound could act as a protecting group for the piperidine nitrogen, enabling selective modifications at other positions. In contrast, the 4-acetylamino analog (CAS: 136708-43-5) may serve as a precursor for cationic surfactants or drug delivery systems due to its ionic character.

Biological Activity

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 213.27 g/mol

- Density : 1.06 g/cm³

- Boiling Point : 273.9°C

- CAS Number : 113682-53-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo oxidation and reduction reactions, influencing its reactivity and interaction with biomolecules. Its unique structure allows it to act as a precursor in the synthesis of other biologically active compounds.

Biological Activities

- Anticancer Activity :

- Analgesic and Antipyretic Effects :

- Anticholinergic Activity :

- Vasodilatory Effects :

Case Studies

- Study on Anticancer Properties :

- Analgesic Activity Assessment :

- Vasodilatory Mechanism Study :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.